molecular formula C6H5BN2O2 B1391837 (2-Cyanopyridin-4-YL)boronic acid CAS No. 903513-60-0

(2-Cyanopyridin-4-YL)boronic acid

Cat. No.: B1391837
CAS No.: 903513-60-0
M. Wt: 147.93 g/mol
InChI Key: MSBPWGHYNOCHGC-UHFFFAOYSA-N
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Description

(2-Cyanopyridin-4-YL)boronic acid is a useful research compound. Its molecular formula is C6H5BN2O2 and its molecular weight is 147.93 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (2-Cyanopyridin-4-YL)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Biochemical Analysis

Biochemical Properties

(2-Cyanopyridin-4-YL)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with enzymes and proteins involved in these reactions, such as palladium catalysts, which facilitate the transmetalation process. The nature of these interactions involves the formation of a complex between this compound and the palladium catalyst, leading to the transfer of the boronic acid group to the organic substrate .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that boronic acids, in general, can influence cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may inhibit or activate specific enzymes, leading to changes in metabolic flux and gene expression patterns .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which are commonly found in biological molecules such as carbohydrates and proteins . This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C . Prolonged exposure to air or moisture can lead to degradation, which may affect its long-term impact on cellular function. In vitro and in vivo studies have shown that the stability of this compound is crucial for maintaining its biochemical activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects by modulating enzyme activity and cellular processes. At high doses, it can cause toxic or adverse effects, such as enzyme inhibition leading to metabolic imbalances or cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . Additionally, this compound can influence metabolite levels by altering the balance between different metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . The transport and distribution of this compound are essential for its biochemical activity, as they determine the concentration and availability of the compound at its target sites .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the activity and function of the compound, as it determines the proximity to its target biomolecules . For example, this compound may be directed to the nucleus, where it can interact with transcription factors and influence gene expression .

Properties

IUPAC Name

(2-cyanopyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BN2O2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBPWGHYNOCHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678194
Record name (2-Cyanopyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903513-60-0
Record name B-(2-Cyano-4-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903513-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Cyanopyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Cyanopyridin-4-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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